(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
This tricyclic heteroaromatic compound features a unique scaffold combining oxa- and triaza-rings fused into a bicyclic system, with a hydroxymethyl group at position 11, a 2-fluorophenyl substituent at position 5, and a 4-ethylphenylmethyl sulfanyl group at position 6. Its core framework resembles pyrido-pyrano-pyrimidine derivatives, which are known for diverse pharmacological applications, including kinase inhibition and DNA binding .
Properties
IUPAC Name |
[7-[(4-ethylphenyl)methylsulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2S/c1-3-17-8-10-18(11-9-17)15-34-27-22-12-21-19(14-32)13-29-16(2)24(21)33-26(22)30-25(31-27)20-6-4-5-7-23(20)28/h4-11,13,32H,3,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMDCSOARADRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol (CAS Number: 892417-72-0) is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 473.6 g/mol. The structure features several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 892417-72-0 |
| Molecular Formula | C27H24FN3O2S |
| Molecular Weight | 473.6 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For example, pyrimidine derivatives have been shown to inhibit key enzymes involved in nucleic acid synthesis, making them effective against various pathogens . The specific compound under investigation may share similar mechanisms due to its structural characteristics.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Pyrimidine-based drugs are known for their efficacy against cancer cells by targeting enzymes such as thymidylate synthase and dihydrofolate reductase . In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells, indicating that the target compound could possess similar properties.
Enzyme Inhibition
Preliminary investigations into enzyme inhibition suggest that the compound may affect enzymes critical for metabolic pathways. For instance, related compounds have been reported to inhibit β-glucuronidase and other metabolic enzymes . The specific inhibition profile of the target compound remains to be elucidated through further studies.
Study on Pyrimidine Derivatives
A study focusing on pyrimidine derivatives highlighted their dual role as antimicrobial and anticancer agents. The research demonstrated that these compounds could effectively inhibit the growth of both bacterial and fungal strains while also exhibiting cytotoxicity against cancer cell lines .
Key Findings:
- Antimicrobial Efficacy: Compounds showed significant inhibition of bacterial growth.
- Cytotoxicity: IC50 values for related compounds ranged from 29.64 µM to 152.5 µM against HeLa cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of the target compound. Modifications in the phenyl and triazole rings have been correlated with increased potency against specific targets . The presence of the ethylphenyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Scientific Research Applications
The compound (7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule that has not been extensively studied in the literature for its specific applications. However, its structural features suggest potential for various biological activities and applications in medicinal chemistry.
Structural Characteristics
- Molecular Formula : C27H24FN3O2S
- Molecular Weight : 473.6 g/mol
- Key Functional Groups :
- Sulfanyl group
- Fluorophenyl moiety
- Triazatricyclo structure
Potential Biological Activities
The compound's structural similarity to other well-studied molecules may indicate a range of biological activities:
- Anticancer Activity : Compounds with triazatricyclo structures have been explored for their potential anticancer properties.
- Antimicrobial Properties : The presence of sulfur and fluorine atoms can enhance the biological activity against various pathogens.
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which could be relevant in treating diseases like diabetes and hypertension.
Medicinal Chemistry
This compound could be utilized in drug discovery programs due to its unique structure. Its potential applications include:
- Lead Compound Development : As a screening compound, it can serve as a lead for further modifications to enhance efficacy and reduce toxicity.
- Structure-Activity Relationship Studies : The compound can be used to understand how structural changes affect biological activity.
Computational Studies
Computational methods like the PASS (Prediction of Activity Spectra for Substances) program can help predict the biological activity of this compound based on its structure. This approach allows researchers to:
- Identify possible therapeutic targets.
- Guide synthetic modifications to optimize activity.
Synthesis Strategies
The synthesis of this compound involves careful optimization to ensure high purity and yield. Potential synthetic routes may include:
- Multi-step synthesis involving key intermediates.
- Use of specific reagents that facilitate the formation of the triazatricyclo structure.
Case Studies and Research Findings
While specific case studies on this compound are lacking, research on structurally similar compounds provides insights into its potential applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues (Table 1) share the tricyclic backbone but differ in substituents, influencing physicochemical and pharmacological properties:
*logP values estimated using QSPR models ().
- Fluorophenyl Groups: The 2-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., 4-methylphenyl in ). Fluorine’s electron-withdrawing effects may also influence π-π stacking in target binding .
- Hydroxymethyl vs. Acetamide : The hydroxymethyl group at position 11 improves solubility relative to the acetamide side chain in ’s compound, which may enhance bioavailability but reduce binding affinity due to reduced hydrophobicity .
Pharmacological Potential and SAR Trends
- DNA/Protein Binding : The tricyclic core is structurally analogous to bis-indole G4 DNA binders (). Substituting the 5-position with electron-deficient aryl groups (e.g., 2-fluorophenyl) could enhance stacking interactions with nucleic acids, while bulkier substituents (e.g., 4-ethylphenylmethyl sulfanyl) may limit binding pocket access .
- Antimicrobial Activity : Similar compounds with sulfanyl and fluorophenyl groups (e.g., triazole derivatives in ) exhibit efficacy against parasites and nematodes, suggesting the target compound may share antiparasitic properties .
Q & A
Q. What strategies ensure reproducibility in scaled-up synthesis?
- Methodology: Implement Quality-by-Design (QbD) principles with DoE (Design of Experiments). Monitor critical quality attributes (CQAs) like particle size (Malvern Mastersizer) and polymorphism (PXRD). Use PAT tools for real-time endpoint detection .
Methodological Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
